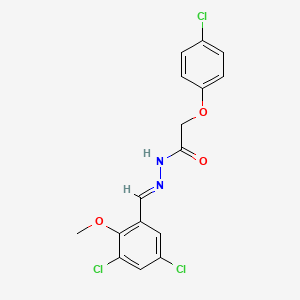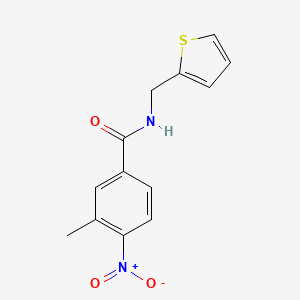
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide, also known as DMABN, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DMABN is a hydrazone derivative that has been synthesized through a variety of methods and has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide is not fully understood. However, it has been suggested that 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to inhibit the proliferation of various cancer cells, including breast cancer cells and lung cancer cells. Additionally, 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been shown to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to exhibit low toxicity in various cell lines. However, 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and long-term safety.
Zukünftige Richtungen
There are several future directions for 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide research. One area of interest is the development of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide-based metal ion sensors for the detection of heavy metals in environmental samples. Another area of interest is the development of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide-based fluorescent probes for the detection of nitrite in biological samples. Additionally, more research is needed to determine the potential therapeutic applications of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide, particularly in the treatment of cancer and inflammatory diseases.
Synthesemethoden
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been synthesized through a variety of methods including the reaction of 2,4-dimethoxybenzaldehyde with aniline in the presence of ethanol and hydrochloric acid, and the reaction of 2,4-dimethoxybenzaldehyde with butanohydrazide in the presence of acetic acid. The synthesis of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been achieved through the reaction of 2,4-dimethoxybenzaldehyde with butanohydrazide in the presence of acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been studied for its potential use as a metal ion sensor and as a fluorescent probe for the detection of nitrite.
Eigenschaften
IUPAC Name |
2-anilino-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-17(21-15-8-6-5-7-9-15)19(23)22-20-13-14-10-11-16(24-2)12-18(14)25-3/h5-13,17,21H,4H2,1-3H3,(H,22,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXWSVYTLYTAH-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)
![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)




![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)